molecular formula C17H19NO3 B5556434 N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide CAS No. 303122-26-1

N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B5556434
CAS No.: 303122-26-1
M. Wt: 285.34 g/mol
InChI Key: PBLNLLVWPKQRHA-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxy group attached to a phenyl ring and a methylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide typically involves the following steps:

    Formation of 4-ethoxyaniline: This can be achieved by the ethylation of aniline using ethyl bromide in the presence of a base such as potassium carbonate.

    Preparation of 3-methylphenoxyacetic acid: This involves the reaction of 3-methylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.

    Coupling Reaction: The final step involves the coupling of 4-ethoxyaniline with 3-methylphenoxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzaldehyde and 3-methylphenoxyacetic acid.

    Reduction: Formation of 4-ethoxyaniline and 3-methylphenoxyethanol.

    Substitution: Formation of halogenated derivatives such as 4-ethoxy-2-bromophenyl-2-(3-methylphenoxy)acetamide.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new analgesic or anti-cancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methylphenoxy groups may enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide
  • N-(4-ethoxyphenyl)-2-(4-methylphenoxy)acetamide
  • N-(4-ethoxyphenyl)-2-(3-chlorophenoxy)acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide is unique due to the specific combination of ethoxy and methylphenoxy groups, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-20-15-9-7-14(8-10-15)18-17(19)12-21-16-6-4-5-13(2)11-16/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLNLLVWPKQRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243656
Record name N-(4-Ethoxyphenyl)-2-(3-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303122-26-1
Record name N-(4-Ethoxyphenyl)-2-(3-methylphenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303122-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Ethoxyphenyl)-2-(3-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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